
3-Anilino-2-(3-thienyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Anilino-2-(3-thienyl)acrylonitrile, abbreviated as 3-ATAN, is an organic compound belonging to the class of compounds known as anilines. It is an important synthetic precursor for the synthesis of various industrial and pharmaceutical compounds. 3-ATAN is a versatile synthetic building block for the preparation of a variety of compounds, ranging from polymers to pharmaceuticals. It is also used in the synthesis of a variety of drugs and other compounds.
Scientific Research Applications
3-ATAN is used in a variety of scientific research applications, including the synthesis of polymers, drugs, and other compounds. It is widely used in the synthesis of polymers for use in industrial and medical applications. It is also used in the synthesis of drugs such as antibiotics, antifungal agents, and anti-cancer agents. Additionally, 3-ATAN is used in the synthesis of other compounds, such as dyes and pigments, for use in the cosmetic and textile industries.
Mechanism Of Action
The mechanism of action of 3-ATAN is based on its ability to react with other molecules and form covalent bonds. When 3-ATAN reacts with other molecules, the reaction forms a new molecule that is more stable than the original molecules. This new molecule is then able to interact with other molecules, leading to the formation of larger molecules or polymers.
Biochemical and Physiological Effects
3-ATAN has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 3-ATAN has anti-tumor and anti-inflammatory properties. Additionally, 3-ATAN has been found to inhibit the growth of certain bacteria, fungi, and viruses. Furthermore, 3-ATAN has been found to have an anticoagulant effect, which could be useful in the treatment of certain cardiovascular diseases.
Advantages And Limitations For Lab Experiments
The main advantage of using 3-ATAN in laboratory experiments is its versatility. 3-ATAN is a highly reactive compound and can be used in a variety of reactions to produce a wide range of products. Additionally, 3-ATAN is relatively stable and can be stored for long periods of time without degradation. However, there are certain limitations to using 3-ATAN in laboratory experiments. For example, 3-ATAN is a toxic compound and must be handled with care. Additionally, 3-ATAN is a highly flammable compound and must be stored in a cool, dry place away from any sources of heat or flame.
Future Directions
There are numerous potential future directions for the use of 3-ATAN in scientific research. For example, 3-ATAN could be used in the synthesis of novel drugs for the treatment of various diseases, such as cancer and cardiovascular diseases. Additionally, 3-ATAN could be used in the synthesis of polymers for use in industrial and medical applications. Furthermore, 3-ATAN could be used in the synthesis of dyes and pigments for use in the cosmetic and textile industries. Finally, 3-ATAN could be used in the synthesis of other compounds, such as catalysts and surfactants, for use in various industrial processes.
Synthesis Methods
3-ATAN can be prepared by the reaction of aniline with 3-thiopheneacrylonitrile. This reaction is carried out in aqueous solution at a temperature of 80-90°C. The reaction is conducted in the presence of a catalytic amount of an acid, such as hydrochloric acid, to facilitate the reaction. The reaction is complete within 1-2 hours and yields 3-ATAN as the product.
properties
IUPAC Name |
(E)-3-anilino-2-thiophen-3-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S/c14-8-12(11-6-7-16-10-11)9-15-13-4-2-1-3-5-13/h1-7,9-10,15H/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFIYBBQXVIHCB-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC=C(C#N)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/C=C(/C#N)\C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Anilino-2-(3-thienyl)acrylonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

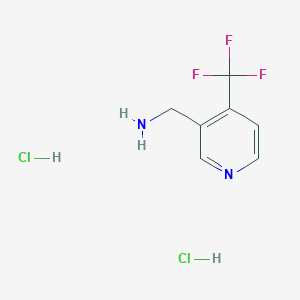
![ethyl 4-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/no-structure.png)
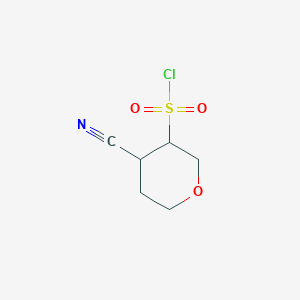
![(E)-ethyl 6-(tert-butyl)-2-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2906435.png)

![3-(4-Chlorophenyl)-5-[(3,5-dichlorophenoxy)methyl]-1,2-oxazole](/img/structure/B2906439.png)
![1-[4-(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pent-4-en-1-one](/img/structure/B2906440.png)
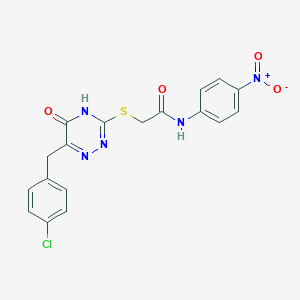
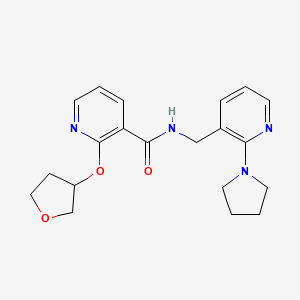
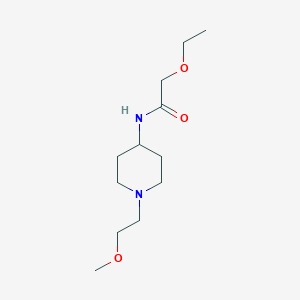
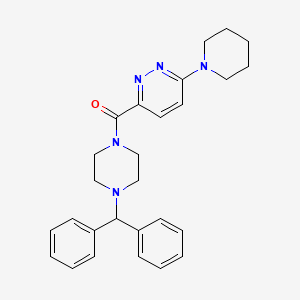
![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2906445.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2906448.png)
